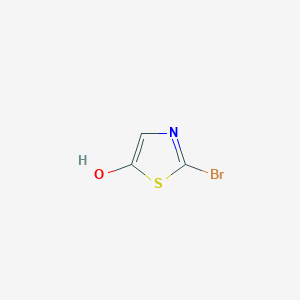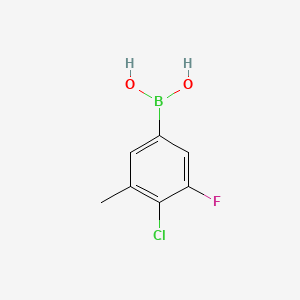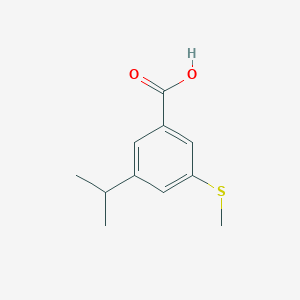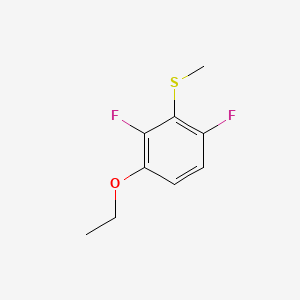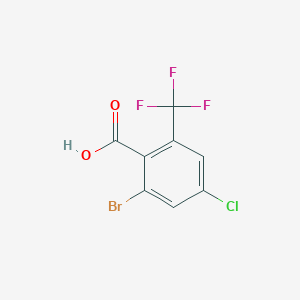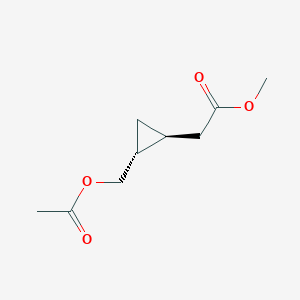
1-(3,5-Difluoro-4-methylphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Difluoro-4-methylphenyl)ethanol is an organic compound characterized by the presence of a difluoromethylphenyl group attached to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluoro-4-methylphenyl)ethanol typically involves the reduction of 1-(3,5-Difluoro-4-methylphenyl)ethanone. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone under hydrogen gas pressure. This approach is scalable and efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Difluoro-4-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(3,5-Difluoro-4-methylphenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can yield 1-(3,5-Difluoro-4-methylphenyl)methanol.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.
Major Products:
Oxidation: 1-(3,5-Difluoro-4-methylphenyl)ethanone.
Reduction: 1-(3,5-Difluoro-4-methylphenyl)methanol.
Substitution: 1-(3,5-Difluoro-4-methylphenyl)ethyl chloride or bromide.
Scientific Research Applications
1-(3,5-Difluoro-4-methylphenyl)ethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluoro-4-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its difluoromethylphenyl group can enhance binding affinity to target proteins, leading to significant biological effects .
Comparison with Similar Compounds
- 1-(3,4-Difluoro-5-methylphenyl)ethanol
- 1-(3,5-Difluoro-4-methylphenyl)methanol
- 1-(3,5-Difluoro-4-methylphenyl)ethanone
Comparison: 1-(3,5-Difluoro-4-methylphenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for research and development .
Properties
Molecular Formula |
C9H10F2O |
|---|---|
Molecular Weight |
172.17 g/mol |
IUPAC Name |
1-(3,5-difluoro-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H10F2O/c1-5-8(10)3-7(6(2)12)4-9(5)11/h3-4,6,12H,1-2H3 |
InChI Key |
MHSHZBBPZWWSTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1F)C(C)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



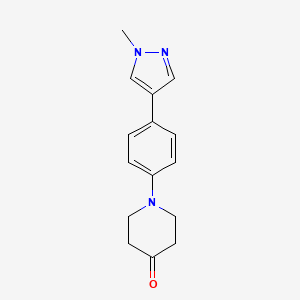
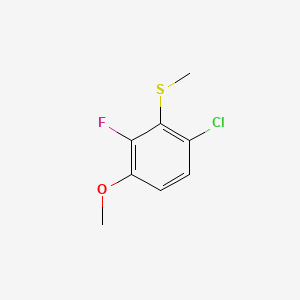
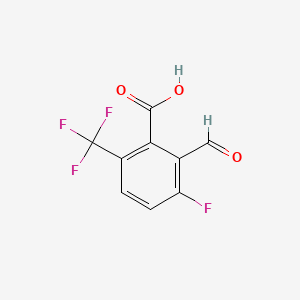
![[1-[(Dimethylamino)methyl]cyclopropyl]methanol hydrochloride](/img/structure/B14026674.png)

